![molecular formula C14H13FO3 B6374274 4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261946-15-9](/img/structure/B6374274.png)
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% (4-DFP-2-F) is a phenolic compound used in a variety of scientific applications. Its chemical structure consists of a phenol group with two methoxy groups on the 2 and 5 positions, and a fluorine atom on the 2 position. 4-DFP-2-F is a colorless, crystalline solid with a melting point of 93-94 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in reactions such as the Friedel-Crafts alkylation, and as a ligand in coordination chemistry. It is also used as a fluorescent dye in the detection of proteins and nucleic acids, and as a fluorescent probe in the study of enzyme kinetics.
Mechanism of Action
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% exerts its biological effects by interacting with biological macromolecules such as proteins and nucleic acids. It binds to proteins via hydrogen bonding and hydrophobic interactions, and to nucleic acids via hydrogen bonding. Its fluorescence properties allow it to be used as a fluorescent probe for studying enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% is its fluorescence properties, which make it an ideal fluorescent probe for studying enzyme kinetics and protein-protein interactions. Additionally, its low toxicity makes it safe to use in laboratory experiments. However, its insolubility in water limits its use in certain applications.
Future Directions
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. It could be used as a fluorescent probe for the detection of other biomolecules, such as carbohydrates and lipids. Additionally, it could be used to study the effects of drugs on protein-protein interactions and enzyme kinetics. Furthermore, its anti-inflammatory and antioxidant properties could be explored further for potential therapeutic applications. Finally, its ability to inhibit the growth of cancer cells could be investigated for potential cancer treatments.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95% can be synthesized by the reaction of 2,5-dimethoxyphenol and fluorosulfonic acid. This reaction is carried out in a mixture of acetic acid and water, and the reaction is catalyzed by sulfuric acid. The reaction proceeds in two steps, first forming a difluoromethyl sulfone intermediate, followed by the elimination of sulfuric acid to form 4-(2,5-Dimethoxyphenyl)-2-fluorophenol, 95%.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-13(16)12(15)7-9/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKDLEYZFJELSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684381 |
Source
|
Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-15-9 |
Source
|
Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.